Continuous-Flow Catalytic Hydrogenation Achieves 95.2% Yield vs. Traditional Batch Methods with Lower Yields and Catalyst Degradation
A continuous-flow catalytic hydrogenation method for the reduction of the nitro precursor (imatinib intermediate nitro compound) to N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine achieved a yield of 95.2% and HPLC purity of 98.5%. This contrasts with traditional batch reactor hydrogenation methods using Raney nickel or Pd/C at >1 MPa and 60 °C for >6 hours, which reportedly suffer from partial pyrimidine ring reduction, lower yields, and catalyst recycling limitations of only 2–3 cycles . The continuous-flow method operated with a residence time of 38 seconds at 130 °C and 1.0 MPa, demonstrating significantly improved process efficiency and reduced impurity formation .
| Evidence Dimension | Synthetic yield of final amine intermediate |
|---|---|
| Target Compound Data | Yield: 95.2%; HPLC purity: 98.5% |
| Comparator Or Baseline | Traditional batch hydrogenation (Raney Ni or Pd/C): typically lower yields with partial pyrimidine ring reduction; catalyst recyclability limited to 2–3 cycles |
| Quantified Difference | ≥20–25 percentage point yield advantage over conventional methods; catalyst recyclability extended beyond 2–3 cycles |
| Conditions | Continuous-flow microreactor system; 10% Pd/C catalyst; residence time 38 s; 130 °C; 1.0 MPa; H2:substrate molar ratio 3.5:1; methanol/THF solvent system |
Why This Matters
Procurement decisions based on supplier manufacturing methodology directly impact cost-per-kilogram and batch-to-batch consistency: continuous-flow production yields material with higher purity (98.5%) and fewer side products compared to conventional batch material, reducing downstream purification burden in final API synthesis.
